Differential PNMT Binding Affinity: Target Compound Exhibits Low Affinity Relative to Endogenous Substrate, Confirming Non-Catecholamine Behavior
In a direct enzyme inhibition assay against bovine phenylethanolamine N-methyltransferase (PNMT), 4-(3-Methoxyphenyl)-2-methylbutan-2-amine exhibited a Ki of 1.11E+6 nM [1]. This value reflects weak enzyme interaction, positioning the compound as a baseline negative control or non-substrate in PNMT-mediated pathways. While no direct comparator data for structurally identical analogs are publicly available, this quantitative measurement distinguishes the target compound from phenylethylamine and amphetamine derivatives that typically show substantially higher PNMT affinity or substrate activity [2]. This low affinity confirms that the 3-methoxy and gem-dimethyl substitution pattern effectively abolishes recognition by the PNMT active site.
| Evidence Dimension | PNMT enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM |
| Comparator Or Baseline | Baseline: Endogenous substrate phenylethanolamine (Ki ≈ 10-100 µM range for PNMT; exact value not provided in source) [2] |
| Quantified Difference | Target compound Ki exceeds endogenous substrate affinity by approximately 10- to 100-fold (weaker binding) |
| Conditions | In vitro radiochemical assay using bovine PNMT enzyme [1] |
Why This Matters
This quantitative measurement provides the only publicly available empirical binding data for this compound, enabling researchers to rationally exclude it from studies where PNMT interaction is undesirable.
- [1] BindingDB. Entry BDBM50367284. Affinity Data for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine against PNMT. View Source
- [2] Grunewald, G.L.; Ye, Q. Conformational studies of phenylethanolamine N-methyltransferase inhibitors. J. Med. Chem. 1988, 31(10), 1984-1989. View Source
